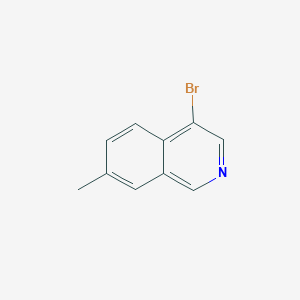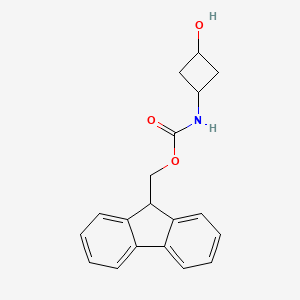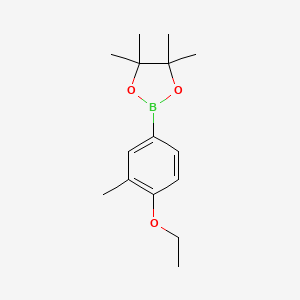
2-Bromo-4-(difluoromethyl)benzene-1-sulfonylchloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H3BrClF2O2S. This compound is characterized by the presence of bromine, difluoromethyl, and sulfonyl chloride functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride typically involves the bromination of 4-(difluoromethyl)benzene-1-sulfonyl chloride. The reaction is carried out under controlled conditions using bromine or a brominating agent. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the product .
Industrial Production Methods
In industrial settings, the production of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves large-scale bromination processes. These processes are designed to be efficient and cost-effective, ensuring the consistent production of high-quality compounds. The use of advanced equipment and technology helps in maintaining the desired reaction conditions and minimizing impurities .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield sulfonamides, while oxidation can produce sulfonic acids .
Aplicaciones Científicas De Investigación
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly in the field of oncology and infectious diseases.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. The bromine and difluoromethyl groups also contribute to the compound’s reactivity and influence its interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: This compound has a similar structure but lacks the sulfonyl chloride group, making it less reactive in certain chemical reactions.
2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its reactivity and applications.
Uniqueness
2-Bromo-4-(difluoromethyl)benzene-1-sulfonyl chloride is unique due to the presence of both difluoromethyl and sulfonyl chloride groups, which provide a combination of reactivity and stability. This makes it a valuable compound in various chemical and biological applications .
Propiedades
Fórmula molecular |
C7H4BrClF2O2S |
|---|---|
Peso molecular |
305.52 g/mol |
Nombre IUPAC |
2-bromo-4-(difluoromethyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C7H4BrClF2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H |
Clave InChI |
LSTYNGARRWVDKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)F)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


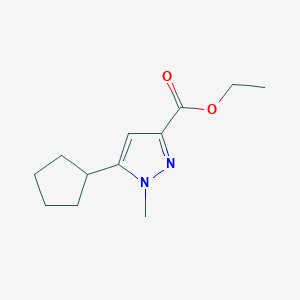

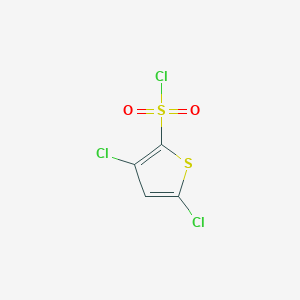
![2-{2-Azabicyclo[3.1.1]heptan-4-yl}acetic acid hydrochloride](/img/structure/B13461256.png)
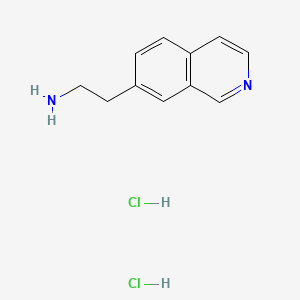

![methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B13461265.png)
![(3R)-1-[1-(aminomethyl)cyclopropanecarbonyl]pyrrolidin-3-ol hydrochloride](/img/structure/B13461271.png)
![Methyl 4-(bromomethyl)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13461282.png)
